![molecular formula C17H23Cl2FN2O B136499 Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- CAS No. 141044-94-2](/img/structure/B136499.png)
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.
Mecanismo De Acción
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- acts as a potent antagonist of the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, which is primarily expressed in the central nervous system. The Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- can modulate these processes and potentially treat diseases associated with Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- dysregulation.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce food intake, body weight, and fat mass in obese animals. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- in lab experiments is its potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist. This allows for the use of lower doses of the compound, reducing the risk of side effects. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for research on Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of research is the potential use of the compound in the treatment of addiction and substance use disorders. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- and to develop safe and effective treatments based on the compound.
Conclusion:
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound with promising therapeutic potential for the treatment of various diseases. The compound's potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist makes it a promising candidate for the treatment of obesity, addiction, and neurodegenerative disorders. Further research is needed to fully understand the compound's therapeutic potential and to develop safe and effective treatments.
Métodos De Síntesis
The synthesis of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- involves several steps, including the condensation of 1-pentylamine with 3,4-dichlorobenzoyl chloride, followed by the reaction with 5-fluoropentyl magnesium bromide. The final product is obtained after purification using chromatography techniques. The synthesis method is well-established and has been reported in several research papers.
Aplicaciones Científicas De Investigación
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders. In addition, it has also been investigated for its anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
141044-94-2 |
|---|---|
Nombre del producto |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
Fórmula molecular |
C17H23Cl2FN2O |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1-[4-(5-fluoropentyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2FN2O/c18-15-5-4-14(12-16(15)19)13-17(23)22-10-8-21(9-11-22)7-3-1-2-6-20/h4-5,12H,1-3,6-11,13H2 |
Clave InChI |
QNVVNRUWIWKICJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Sinónimos |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)
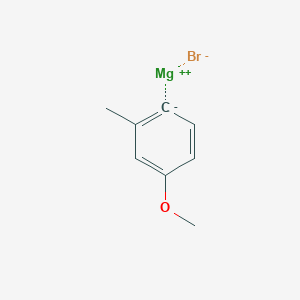
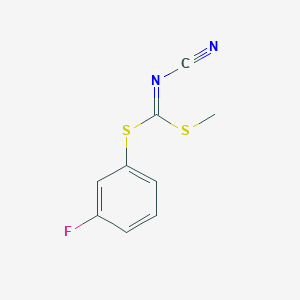
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
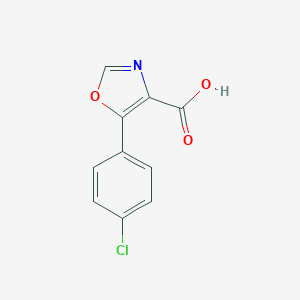
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
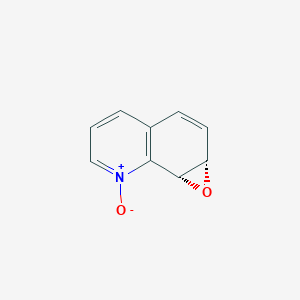
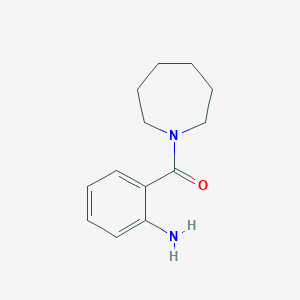
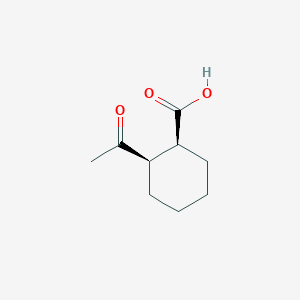
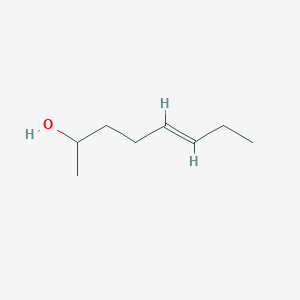
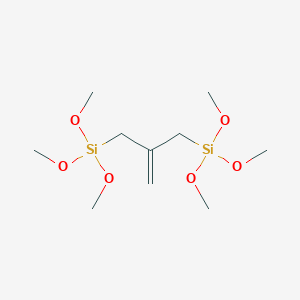
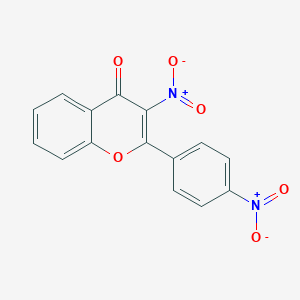
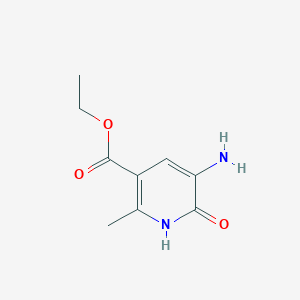
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)